molecular formula C19H20N4O4S B4627424 1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide

1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide

Cat. No. B4627424
M. Wt: 400.5 g/mol
InChI Key: BTSCHYLGAKJBEB-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazole derivatives, which are known for their wide range of biological and chemical applications. Pyrazole derivatives have been extensively studied for their potential antimicrobial, anti-inflammatory, and anticancer properties, among other uses.

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to "1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide," often involves heterocyclization reactions. For example, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have been prepared through the heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates, showcasing the variety of synthetic routes available for creating complex pyrazole-based structures (Pitucha et al., 2011).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives

    A study by Hassan, Hafez, and Osman (2014) involved the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. This process led to the creation of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating a method to synthesize and characterize novel pyrazole compounds with potential applications in scientific research (Hassan, Hafez, & Osman, 2014).

  • Microwave-Assisted Amidation

    Milosevic et al. (2015) reported the microwave-assisted direct amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines, producing carboxamides efficiently. This highlights a rapid and efficient method for the modification of pyrazole derivatives, which could be applicable to a wide range of scientific research applications (Milosevic et al., 2015).

Biological and Chemical Applications

  • Antiglaucoma Activity

    Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives from a specific compound and evaluated their effects on carbonic anhydrase isoenzymes, which are related to antiglaucoma activity. This study illustrates the potential therapeutic applications of pyrazole derivatives in treating conditions such as glaucoma (Kasımoğulları et al., 2010).

  • Antiproliferative Activities

    Mert et al. (2014) designed and synthesized a series of pyrazole-sulfonamide derivatives, which were evaluated for their antiproliferative activities against various cancer cell lines. Some compounds exhibited promising antitumor activities, highlighting the potential of pyrazole derivatives in cancer research (Mert et al., 2014).

  • Corrosion Inhibition

    Paul, Yadav, and Obot (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic conditions. Their study demonstrated the high efficiency of these compounds as corrosion inhibitors, indicating their potential use in industrial applications to protect metals from corrosion (Paul, Yadav, & Obot, 2020).

properties

IUPAC Name

2-ethyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-3-23-18(12-13-20-23)19(24)21-14-6-10-17(11-7-14)28(25,26)22-15-4-8-16(27-2)9-5-15/h4-13,22H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSCHYLGAKJBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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